molecular formula C18H21N3O4S B2685364 N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide CAS No. 205058-89-5

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide

Cat. No.: B2685364
CAS No.: 205058-89-5
M. Wt: 375.44
InChI Key: WOONMKSQHZHDFC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed:

    Reduction: Formation of N-(1-benzylpiperidin-4-yl)-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery.

Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound to investigate the binding affinities and mechanisms of action of similar molecules.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to receptors or enzymes, potentially inhibiting or modulating their activity. The nitrobenzenesulfonamide moiety may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)acetohydrazide

Uniqueness: N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial processes.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-21(23)17-8-4-5-9-18(17)26(24,25)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONMKSQHZHDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Whilst carrying out external cooling with ice water a solution of 44.3 g (0.2 mol) of 2-nitrobenzenesulphonyl chloride in 250 ml of chloroform was added dropwise to a solution of 38.0 g (0.2 mol) of 4-amino1-(phenylmethyl)piperidine and 22.0 g (0.22 mol) of triethylamine in 250 ml of chloroform. After the cooling was stopped the mixture was stirred for a further 30 minutes at room temperature, the reaction mixture was then extracted twice with 1 l water. The aqueous extracts were extracted once more with 100 ml of dichloromethane, the combined organic phases were then dried over sodium sulphate and evaporated down in vacuo. The highly viscous light-brown substance obtained in a yield of 75.0 g (99.9% of theory) was further processed without any more purification.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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